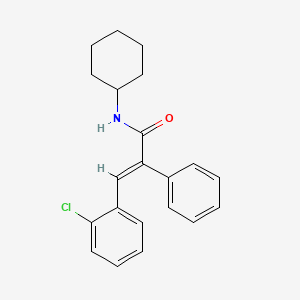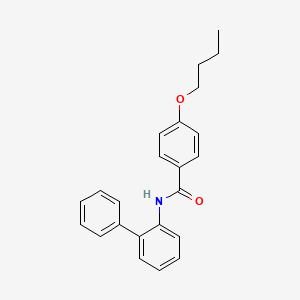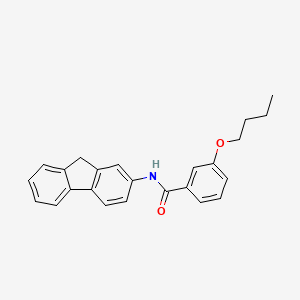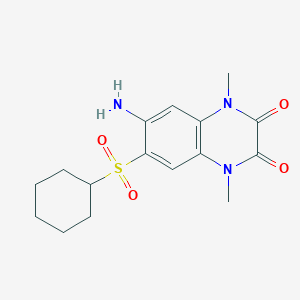
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. CPP-ACP is a synthetic peptide that is derived from milk casein and has been shown to have a wide range of biological activities. In
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been extensively studied for its potential applications in dentistry and medicine. In dentistry, 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been shown to have a significant effect on reducing dental caries. It works by remineralizing the tooth enamel, making it more resistant to acid erosion. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
In medicine, 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been studied for its potential applications in drug delivery. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs and antibiotics. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent acid erosion and promotes the remineralization of the tooth enamel. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by the tooth enamel, which promotes remineralization. 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP in lab experiments is its ability to promote remineralization of the tooth enamel. This makes it an ideal compound for studying the effects of different treatments on dental caries. However, one of the limitations of using 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many future directions for further research on 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP. One area of research is the development of new synthesis methods that can improve the yield and purity of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP. Another area of research is the development of new applications for 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP, such as in the treatment of other dental conditions or in drug delivery. Finally, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP and its potential effects on the human body.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. It has been shown to have a wide range of biological activities, including remineralization of the tooth enamel and antibacterial properties. While there are still many unanswered questions about the mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP, it is clear that it has significant potential for further research and development.
Métodos De Síntesis
3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. The synthesis starts with the coupling of the N-cyclohexyl-2-phenylacrylamide to the resin, followed by the addition of the 2-chlorophenylalanine, and then the casein phosphopeptide (3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide). The final product is purified using high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexyl-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c22-20-14-8-7-11-17(20)15-19(16-9-3-1-4-10-16)21(24)23-18-12-5-2-6-13-18/h1,3-4,7-11,14-15,18H,2,5-6,12-13H2,(H,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQLAMINEPFSPJ-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)




![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)
![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)